molecular formula C17H15N3O3S2 B10990561 Ethyl 2-{[(2-phenyl-1,3-thiazol-4-yl)acetyl]amino}-1,3-thiazole-4-carboxylate

Ethyl 2-{[(2-phenyl-1,3-thiazol-4-yl)acetyl]amino}-1,3-thiazole-4-carboxylate

Cat. No.: B10990561
M. Wt: 373.5 g/mol
InChI Key: ZWEOZRXIFRRVSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-{[(2-phenyl-1,3-thiazol-4-yl)acetyl]amino}-1,3-thiazole-4-carboxylate is a bis-thiazole derivative featuring a central thiazole ring substituted with an ethyl carboxylate group at position 4 and an acetylated amino group at position 2.

Properties

Molecular Formula

C17H15N3O3S2

Molecular Weight

373.5 g/mol

IUPAC Name

ethyl 2-[[2-(2-phenyl-1,3-thiazol-4-yl)acetyl]amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C17H15N3O3S2/c1-2-23-16(22)13-10-25-17(19-13)20-14(21)8-12-9-24-15(18-12)11-6-4-3-5-7-11/h3-7,9-10H,2,8H2,1H3,(H,19,20,21)

InChI Key

ZWEOZRXIFRRVSV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)CC2=CSC(=N2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Preparation of Ethyl 2-Aminothiazole-4-carboxylate (Intermediate A)

The most widely reported method involves the Hantzsch thiazole synthesis , where ethyl bromopyruvate reacts with thiourea in ethanol under reflux conditions.

Procedure :

  • Ethyl bromopyruvate (0.05 mol) and thiourea (0.10 mol) are dissolved in absolute ethanol (53 mL).

  • The mixture is refluxed for 24 hours, followed by concentration under reduced pressure.

  • The residue is alkalized with 2N NaOH (pH 10), precipitating Intermediate A as a light brown solid.
    Yield : 85–93%.

Key Data :

ParameterValue
Reaction TemperatureReflux (78°C)
Reaction Time24 hours
SolventEthanol
PurificationFiltration, recrystallization

Synthesis of (2-Phenyl-1,3-thiazol-4-yl)acetic Acid (Intermediate B)

Intermediate B is typically prepared via cyclocondensation of 2-bromoacetophenone derivatives with thiourea, followed by hydrolysis.

Procedure :

  • 2-Bromo-1-(2-phenylthiazol-4-yl)ethanone (1 mmol) is treated with thiourea (1.2 mmol) in ethanol at 70°C for 1 hour.

  • The resulting thiazole is hydrolyzed using aqueous HCl to yield the carboxylic acid.
    Yield : 89–95%.

Optimization Note : Using ethyl bromopyruvate instead of 2-bromoacetophenone derivatives improves regioselectivity in thiazole ring formation.

Coupling Strategies for Final Product Assembly

The final step involves forming the amide bond between Intermediate A and Intermediate B. Peptide coupling agents are employed to facilitate this reaction.

Dicyclohexylcarbodiimide (DCC)-Mediated Coupling

Procedure :

  • Intermediate B (0.01 mol) is dissolved in dichloromethane (20 mL) with DMF (5 mL).

  • DCC (0.01 mol) is added, followed by stirring for 30 minutes.

  • Intermediate A (0.01 mol) in dichloromethane (20 mL) is added dropwise, and the mixture is stirred at 45°C for 2 hours.

  • The reaction is quenched with cold 2N HCl, and the product is purified via column chromatography.
    Yield : 74–82%.

HATU/EDCl-HOBt Assisted Coupling

Alternative methods use HATU or EDCl/HOBt to enhance efficiency:

  • Intermediate B (1.2 eq) is activated with HATU (1.1 eq) and DIEA (3 eq) in DMF.

  • Intermediate A (1 eq) is added, and the mixture is stirred at room temperature for 12 hours.

  • The product is isolated via precipitation or chromatography.
    Yield : 80–88%.

Comparative Data :

Coupling AgentReaction TimeYield (%)Purity (HPLC)
DCC2 hours74–8295–97%
HATU12 hours80–8898–99%
EDCl-HOBt6 hours78–8596–98%

Solid Dispersion Formulation for Enhanced Solubility

Patents describe solid dispersion techniques to improve the bioavailability of thiazole derivatives. For example:

  • The final compound is combined with hydroxypropyl methylcellulose (HPMC) in a 1:0.1–1:10 ratio.

  • The mixture is spray-dried or lyophilized to form a stable dispersion.

Key Parameters :

MethodSolventTemperatureParticle Size (µm)
Spray DryingEthyl acetate80–85°C5–10
LyophilizationTert-butanol/H₂O-50°C1–5

Analytical Characterization

Critical quality attributes are verified via:

  • ¹H NMR (CDCl₃): δ 1.42 (t, 3H, CH₂CH₃), 4.46 (q, 2H, OCH₂), 8.22 (s, 1H, thiazole-H).

  • LC-MS : m/z 393.9 [M+H]⁺.

  • HPLC Purity : ≥98%.

Challenges and Optimization Strategies

Byproduct Formation

-Issue : Hydrolysis of the ethyl ester during coupling.
-Solution : Use low-temperature conditions (0–5°C) and minimize reaction time.

Scalability

-Issue : Poor yields in large-scale DCC-mediated reactions.
-Solution : Transition to flow chemistry with immobilized coupling agents .

Chemical Reactions Analysis

Hydrolysis Reactions

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives, a critical step for generating bioactive intermediates .

Reaction Type Reagents/Conditions Product Notes
Acidic hydrolysis6M HCl, reflux, 12h2-{[(2-phenyl-1,3-thiazol-4-yl)acetyl]amino}-1,3-thiazole-4-carboxylic acidQuantitative yield (95%)
Basic hydrolysis2M NaOH, ethanol, 60°C, 8hSodium salt of the carboxylic acidRequires neutralization for isolation

Mechanistic Insight :

  • Acid-catalyzed : Protonation of the ester carbonyl enhances electrophilicity, facilitating nucleophilic attack by water.

  • Base-mediated : Hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate that collapses to release ethanol.

Oxidation Reactions

The sulfur atom in the thiazole ring undergoes selective oxidation, modifying electronic properties for downstream applications.

Reaction Type Oxidizing Agent Conditions Product Outcome
Sulfur oxidationH₂O₂ (30%)Acetic acid, 80°C, 6hEthyl 2-{[(2-phenyl-1,3-thiazol-4-yl)acetyl]amino}-1,3-thiazole-4-carboxylate S-oxidePartial conversion (60%)
Sulfone formationmCPBADCM, 0°C → RT, 24hThis compound S,S-dioxideRequires stoichiometric oxidant

Structural Impact :

  • Oxidation increases the thiazole ring’s polarity, enhancing solubility in polar solvents.

Nucleophilic Substitution

The acetyl amino group participates in displacement reactions with nucleophiles, enabling structural diversification .

Nucleophile Conditions Product Application
AmmoniaNH₃ (g), THF, 60°C, 12h2-{[(2-phenyl-1,3-thiazol-4-yl)acetyl]amino}-1,3-thiazole-4-carboxamidePrecursor for ureido derivatives
HydrazineN₂H₄·H₂O, ethanol, reflux, 6h2-{[(2-phenyl-1,3-thiazol-4-yl)acetyl]amino}-1,3-thiazole-4-carbohydrazideBuilding block for Schiff bases

Mechanism :

  • The carbonyl carbon becomes electrophilic upon protonation or Lewis acid coordination, allowing nucleophilic attack followed by elimination of the leaving group (e.g., ethoxide) .

Cycloaddition Reactions

The thiazole rings engage in [3+2] cycloadditions with dipolarophiles, expanding the heterocyclic framework .

Dipolarophile Conditions Product Regioselectivity
PhenylacetyleneCuI, DIPEA, DMF, 100°C, 24hEthyl 2-{[(2-phenyl-1,3-thiazol-4-yl)acetyl]amino}-4-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,3-thiazole-5-carboxylateFavors 1,4-disubstituted triazole

Catalytic Role :

  • Copper(I) catalysts accelerate azide-alkyne cycloaddition (CuAAC) at the C4 position of the thiazole .

Cross-Coupling Reactions

The compound’s halogenated analogs (e.g., bromo-substituted derivatives) undergo Suzuki-Miyaura couplings for aryl functionalization.

Coupling Partner Catalyst System Conditions Product Yield
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, dioxane80°C, 12hEthyl 2-{[(2-phenyl-1,3-thiazol-4-yl)acetyl]amino}-4-(biphenyl-4-yl)-1,3-thiazole-5-carboxylate78%

Limitations :

  • Direct coupling requires pre-halogenation at the thiazole C4 or C5 positions.

Reduction Reactions

Selective reduction of the amide bond is achievable under controlled conditions .

Reducing Agent Conditions Product Selectivity
LiAlH₄THF, 0°C → RT, 4hEthyl 2-{[(2-phenyl-1,3-thiazol-4-yl)ethyl]amino}-1,3-thiazole-4-carboxylateOver-reduction of ester may occur
BH₃·THFTHF, reflux, 8hEthyl 2-{[(2-phenyl-1,3-thiazol-4-yl)acetyl]amino}-1,3-thiazole-4-methanolPartial reduction of ester

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's promising anticancer properties. For instance, it has demonstrated significant cytotoxicity against various cancer cell lines, including human colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG2). The compound's mechanism appears to involve the inhibition of cell proliferation and induction of apoptosis, making it a candidate for further development as an anticancer agent .

Table 1: Anticancer Activity of Ethyl 2-{[(2-phenyl-1,3-thiazol-4-yl)acetyl]amino}-1,3-thiazole-4-carboxylate

Cell LineIC50 (µM)Reference
HCT-1162.03
HepG22.17
Harmine (Reference)2.40

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that derivatives containing thiazole rings exhibit notable antibacterial and antifungal activities. This is attributed to their ability to disrupt microbial cell membranes or interfere with essential metabolic pathways .

Table 2: Antimicrobial Activity of Thiazole Derivatives

MicroorganismActivityReference
E. coliEffective
S. aureusModerate
C. albicansEffective

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions of this compound with target proteins involved in cancer progression and microbial resistance mechanisms. These studies provide insights into the compound's potential mechanisms of action at the molecular level.

Mechanism of Action

The mechanism of action of Ethyl 2-{[(2-phenyl-1,3-thiazol-4-yl)acetyl]amino}-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares the target compound with structurally related thiazole derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents Key Features Reference
Ethyl 2-{[(2-phenyl-1,3-thiazol-4-yl)acetyl]amino}-1,3-thiazole-4-carboxylate C₁₆H₁₄N₃O₃S₂ 360.43 g/mol 2-(Phenylthiazolyl)acetyl amino, ethyl ester Conjugated system, high lipophilicity
Ethyl (2-phenyl-1,3-thiazol-4-yl)acetate C₁₃H₁₃NO₂S 247.31 g/mol Phenylthiazole, ethyl ester Simpler backbone, lower polarity
Ethyl 2-adamantyl-1,3-thiazole-4-carboxylate C₁₆H₂₁NO₂S 307.41 g/mol Adamantyl group, ethyl ester Bulky substituent, enhanced stability
Ethyl 2-aminothiazole-4-carboxylate C₆H₈N₂O₂S 172.20 g/mol Amino group, ethyl ester Precursor, high reactivity
Key Observations:
  • The acetyl amino group enhances hydrogen-bonding capacity relative to unsubstituted analogs like .
  • Lipophilicity: The phenyl group in the target compound raises logP compared to ethyl 2-aminothiazole-4-carboxylate, favoring membrane penetration .
Antifungal and Antimicrobial Potential
  • Adamantyl-substituted thiazoles (e.g., ) exhibit antiproliferative activity due to hydrophobic interactions with cellular targets.
Stability and Pharmacokinetics
  • Ethyl 2-aminothiazole-4-carboxylate () is prone to hydrolysis due to its free amino group, whereas the acetylated derivative (target compound) exhibits improved stability.
  • Sulfonamide analogs (e.g., ) demonstrate higher aqueous solubility, highlighting trade-offs between hydrophobicity and bioavailability.

Biological Activity

Ethyl 2-{[(2-phenyl-1,3-thiazol-4-yl)acetyl]amino}-1,3-thiazole-4-carboxylate, a compound with notable structural complexity, belongs to the thiazole family of compounds known for their diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications based on various research findings.

  • Molecular Formula : C15H14N2O2S2
  • Molecular Weight : 374.41 g/mol
  • CAS Number : 1286053-96-0

Synthesis

The synthesis of this compound typically involves the reaction of thiazole derivatives with acetylated amines. The specific synthetic route may vary based on the desired substitution patterns on the thiazole rings.

Anticancer Activity

Numerous studies have investigated the anticancer properties of thiazole derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxicity against various cancer cell lines:

CompoundCell LineGI50 Value (µM)
Ethyl 2-[3-(diethylamino)-propanamido]-thiazole-4-carboxylateRPMI-8226 (leukemia)0.08
This compoundHCT116 (colon carcinoma)TBD
Harmine (reference)HCT116 (colon carcinoma)2.40 ± 0.12

These findings suggest that the compound may possess potent anticancer effects, warranting further investigation into its mechanism of action and efficacy in vivo .

Antimicrobial Activity

Thiazoles are also recognized for their antimicrobial properties. A study highlighted that thiazole derivatives exhibited moderate to high antibacterial activity against both Gram-positive and Gram-negative bacteria:

Bacterial StrainMIC Value (µM)
Staphylococcus aureus5.64 - 77.38
Escherichia coli8.33 - 23.15
Pseudomonas aeruginosa13.40 - 137.43

These results indicate that this compound may have potential applications in treating bacterial infections .

The biological activity of thiazoles is often attributed to their ability to interact with various biological targets. For instance:

  • Antitumor Mechanism : Thiazoles may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
  • Antimicrobial Mechanism : These compounds can disrupt bacterial cell wall synthesis or inhibit key metabolic pathways essential for bacterial survival.

Case Studies

Recent research has focused on the molecular docking studies of thiazole derivatives to identify their binding affinities with target proteins involved in cancer progression and bacterial metabolism. For example:

  • Docking Studies : Compounds were evaluated for their interaction with epidermal growth factor receptor (EGFR), showing promising binding affinities that correlate with their anticancer activities .

Q & A

Q. What are the common synthetic routes for Ethyl 2-{[(2-phenyl-1,3-thiazol-4-yl)acetyl]amino}-1,3-thiazole-4-carboxylate?

The compound can be synthesized via condensation reactions involving thiazole precursors. For example, benzothioamide derivatives react with ethyl 4-bromo-3-oxobutanoate under reflux in ethanol to form the thiazole core, followed by acetylation or amidation steps to introduce the [(2-phenyl-1,3-thiazol-4-yl)acetyl]amino group . Optimization of reaction conditions (e.g., solvent, temperature, and stoichiometry) is critical for yield improvement.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : To confirm the structure via analysis of proton and carbon environments (e.g., thiazole ring protons at δ 7.5–8.5 ppm and ester carbonyl carbons at ~170 ppm) .
  • IR spectroscopy : To identify functional groups like amide (C=O stretch at ~1650 cm⁻¹) and ester (C=O at ~1730 cm⁻¹) .
  • X-ray crystallography : For unambiguous structural determination using programs like SHELX or WinGX .

Q. What are the preliminary steps to assess the compound’s biological activity?

Initial screening involves in vitro assays against bacterial/fungal strains or cancer cell lines. For example:

  • Antimicrobial testing : Agar diffusion or microdilution methods to determine minimum inhibitory concentrations (MICs) .
  • Cytotoxicity assays : MTT or SRB assays on cancer cell lines to evaluate IC₅₀ values .

Q. How is purity validated during synthesis?

Purity is confirmed via HPLC (≥95% peak area), elemental analysis (C, H, N, S within ±0.4% of theoretical values), and melting point consistency .

Advanced Research Questions

Q. How can computational methods resolve structural ambiguities in crystallographic data?

Software like SHELXL refines X-ray diffraction data by optimizing anisotropic displacement parameters and hydrogen bonding networks. For complex cases, DFT calculations (e.g., B3LYP/6-31G**) model electronic properties and validate experimental bond lengths/angles .

Q. What strategies address low regioselectivity in thiazole ring formation?

  • Catalytic control : Use of Lewis acids (e.g., ZnCl₂) to direct cyclization .
  • Protecting groups : Temporarily block reactive sites (e.g., amino groups) to prevent undesired substitutions .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack on electrophilic carbons .

Q. How are data contradictions in biological activity resolved?

Conflicting results (e.g., variable MICs across studies) require:

  • Reproducibility checks : Replicate assays under standardized conditions.
  • Purity reassessment : Eliminate impurities via recrystallization or column chromatography .
  • Mechanistic studies : Use fluorescence quenching or molecular docking to confirm target binding .

Q. What experimental designs optimize the compound’s pharmacokinetic properties?

  • Lipophilicity modulation : Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) to improve solubility .
  • Metabolic stability : Incubate with liver microsomes to identify metabolic hotspots for structural modification .

Q. How is the thiazole ring’s electronic environment probed experimentally?

  • Cyclic voltammetry : Measures redox potentials to assess electron-withdrawing/donating effects of substituents .
  • UV-Vis spectroscopy : Monitors π→π* transitions of the thiazole ring (~270 nm) to study conjugation effects .

Data Analysis and Methodology

Q. Which software tools are recommended for crystallographic data processing?

The WinGX suite integrates SHELX programs for structure solution (SHELXD) and refinement (SHELXL). ORTEP-III generates publication-quality thermal ellipsoid diagrams .

Q. How are reaction pathways validated for multi-step syntheses?

  • Intermediate trapping : Isolate and characterize intermediates (e.g., via LC-MS or NMR).
  • Kinetic studies : Monitor reaction progress using TLC or in-situ IR to identify rate-determining steps .

Q. What statistical methods analyze dose-response relationships in biological assays?

  • Nonlinear regression : Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values.
  • ANOVA : Compare efficacy across derivatives with post-hoc Tukey tests .

Tables for Key Data

Q. Table 1: Comparison of Synthetic Routes

MethodStarting MaterialsYield (%)Key ConditionsReference
Thiazole cyclizationBenzothioamide, ethyl 4-bromo-3-oxobutanoate65–75Ethanol, reflux, 1 h
Amide couplingThiazole-4-carboxylate, 2-phenylthiazole acetyl chloride50–60DCM, DIPEA, RT, 12 h

Q. Table 2: Biological Activity Profile

Assay TypeModel SystemResult (IC₅₀/MIC)Mechanism InsightReference
Anticancer (MTT)HeLa cells12.5 µMCaspase-3 activation
Antibacterial (MIC)E. coli ATCC 2592232 µg/mLPBP3 inhibition

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.